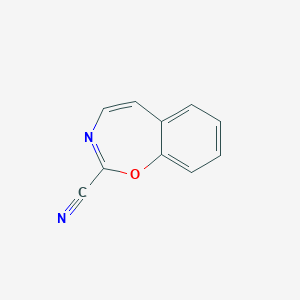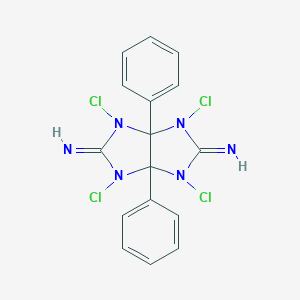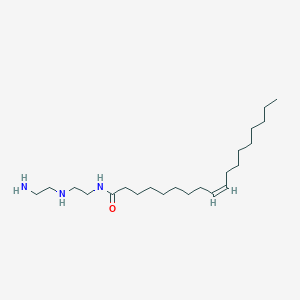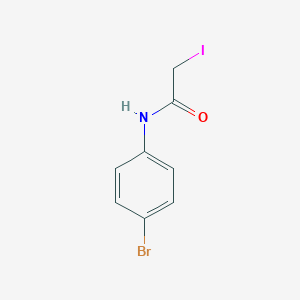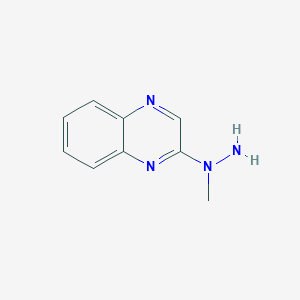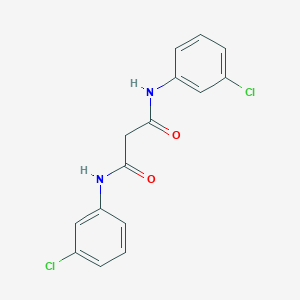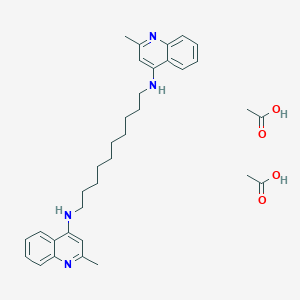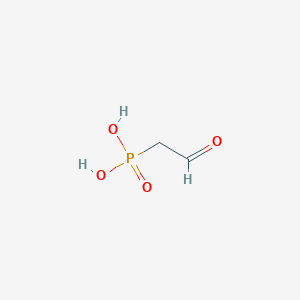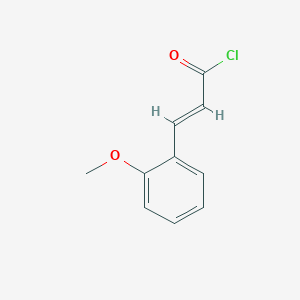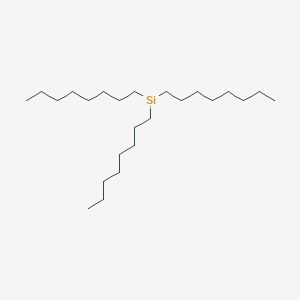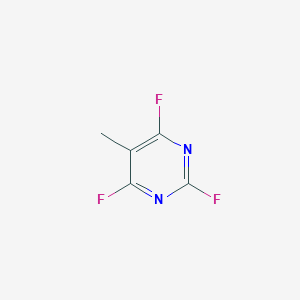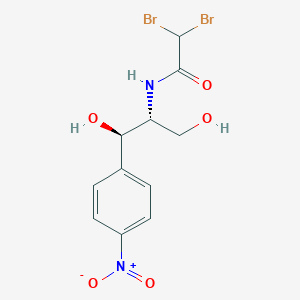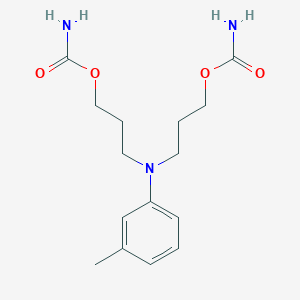
1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester), also known as PTDC, is a chemical compound commonly used in scientific research for its potent antitumor properties. PTDC is a synthetic derivative of the naturally occurring compound, colchicine, and has been shown to exhibit significant cytotoxicity against a variety of cancer cell lines. In
Scientific Research Applications
1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has been extensively studied for its antitumor properties and has shown promising results in preclinical studies. It has been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has also been shown to inhibit tumor growth in animal models and has been explored as a potential treatment for cancer.
Mechanism Of Action
The mechanism of action of 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) is not fully understood, but it is believed to act through multiple pathways. It has been shown to disrupt microtubule function, which is essential for cell division, and induce apoptosis, or programmed cell death. 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply, and suppress the immune system's response to tumors.
Biochemical And Physiological Effects
1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis, which can lead to cell death. 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has also been shown to induce oxidative stress, which can damage cells and lead to inflammation. In addition, 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has been shown to inhibit the activity of several enzymes involved in cancer cell metabolism, which can lead to decreased cancer cell proliferation.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) in lab experiments is its potent antitumor properties. It has been shown to exhibit significant cytotoxicity against a variety of cancer cell lines, making it a valuable tool for studying cancer biology. However, 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) also has several limitations. It is a highly toxic compound and must be handled with care. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) research. One area of interest is the development of 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) analogs with improved efficacy and reduced toxicity. Another area of interest is the exploration of 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) as a potential treatment for other diseases, such as autoimmune disorders. Finally, further research is needed to fully understand the mechanism of action of 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) and its potential role in cancer therapy.
Conclusion:
In conclusion, 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) is a valuable tool in scientific research for its potent antitumor properties. Its mechanism of action is not fully understood, but it has been shown to disrupt microtubule function, induce apoptosis, inhibit angiogenesis, and suppress the immune system's response to tumors. 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has several advantages and limitations for lab experiments, and there are several future directions for 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) research, including the development of 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) analogs and the exploration of its potential use in other diseases.
Synthesis Methods
1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) can be synthesized through a multi-step process involving the reaction of colchicine with various reagents. The most commonly used method involves the reaction of colchicine with phosgene and m-toluidine in the presence of pyridine to yield 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester). This method results in a high yield of pure 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) and has been used extensively in scientific research.
properties
CAS RN |
19351-44-1 |
|---|---|
Product Name |
1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) |
Molecular Formula |
C15H23N3O4 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
3-[N-(3-carbamoyloxypropyl)-3-methylanilino]propyl carbamate |
InChI |
InChI=1S/C15H23N3O4/c1-12-5-2-6-13(11-12)18(7-3-9-21-14(16)19)8-4-10-22-15(17)20/h2,5-6,11H,3-4,7-10H2,1H3,(H2,16,19)(H2,17,20) |
InChI Key |
CSCPQWKHIOFSHH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(CCCOC(=O)N)CCCOC(=O)N |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCCOC(=O)N)CCCOC(=O)N |
Other CAS RN |
19351-44-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)
